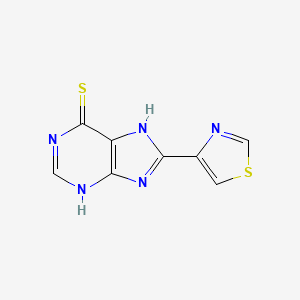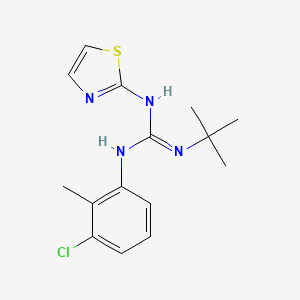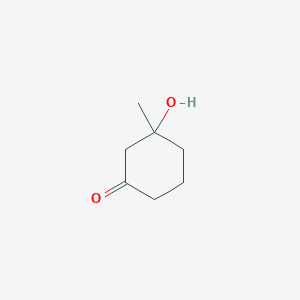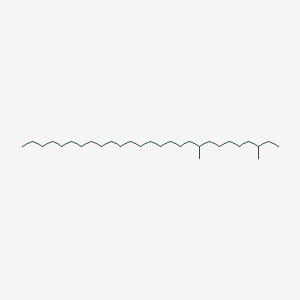
3,9-Dimethylheptacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dimethylheptacosane is a hydrocarbon with the molecular formula C29H60 It is a branched alkane, specifically a dimethyl-branched heptacosane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethylheptacosane can be achieved using 3-methyl thiophene as the building block. The process involves acylation with heptadecanoyl chloride and 4-methylhexanoyl chloride, followed by reduction steps. The final product is obtained through hydrogenation in the presence of a Raney Nickel catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar chemical reactions and catalysts as in laboratory synthesis. The process would likely be optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethylheptacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,9-Dimethylheptacosane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of branched alkanes.
Biology: Investigated for its role in insect communication, particularly in pheromone signaling.
Industry: Utilized in the synthesis of specialized lubricants and coatings
Mechanism of Action
The mechanism of action of 3,9-dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the sensory receptors of insects, influencing behaviors such as mating and aggregation. The molecular targets include olfactory receptors and other sensory pathways involved in pheromone detection .
Comparison with Similar Compounds
Similar Compounds
- 9,13-Dimethylheptacosane
- 3,12-Dimethylheptacosane
- 5,17-Dimethylheptacosane
Uniqueness
3,9-Dimethylheptacosane is unique due to its specific branching pattern, which influences its physical properties and biological activity. Compared to other dimethylheptacosanes, it has distinct interactions with biological receptors and different chemical reactivity .
Properties
CAS No. |
73189-56-7 |
|---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
3,9-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26-29(4)27-24-21-23-25-28(3)6-2/h28-29H,5-27H2,1-4H3 |
InChI Key |
PKXCPNFABDDIQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


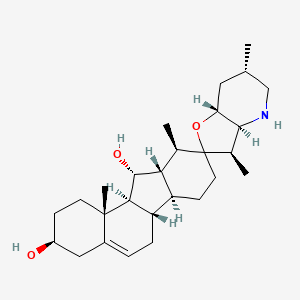
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
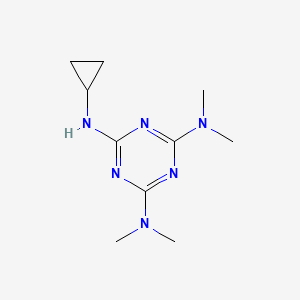
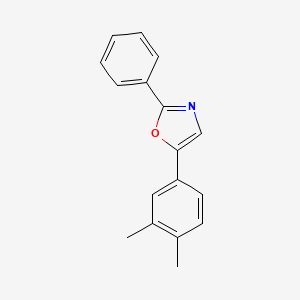
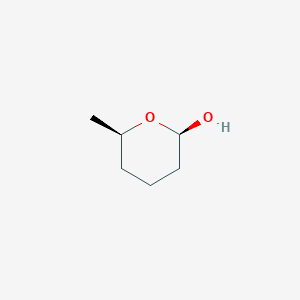


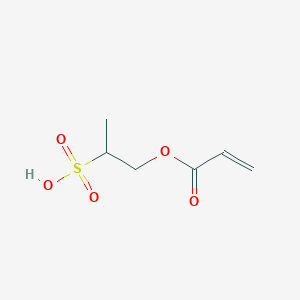
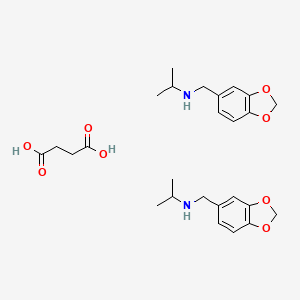

![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
